molecular formula C10H13NO2 B8397750 5-acetyl-1-isopropyl-2(1H)-pyridone

5-acetyl-1-isopropyl-2(1H)-pyridone

Cat. No. B8397750
M. Wt: 179.22 g/mol
InChI Key: SYFVRABDAHRSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-1-isopropyl-2(1H)-pyridone is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-acetyl-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C10H13NO2/c1-7(2)11-6-9(8(3)12)4-5-10(11)13/h4-7H,1-3H3

InChI Key

SYFVRABDAHRSFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=CC1=O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-1-isopropyl-2(1H)-pyridone (50 g) was dissolved in n-butyl vinyl ether (250 ml). To the solution were added 1,3-bis(diphenylphosphino)propane (6.3 g) and powdered K2CO3 (38.2 g) and Pd(OAc)2 (1.56 g) at 25° C. The mixture was heated at 90-95° C. with stirring for 8 hours. The reaction mixture was cooled to 25-30° C. To the cooled mixture was added CHCl3 (125 ml). The precipitated salt was removed by filtration and washed with CHCl3 (125 ml). Evaporation of solvent in the filtrate in vacuo gave oily residue. The residue was dissolved in CHCl3 (125 ml). To the solution was added 1N HCl (125 ml). The reaction mixture was stirred at 25-30° C. for 1 hour. The organic layer was separated. The aqueous layer was extracted with CHCl3 (100 ml). The combined organic layer was washed with 10% aq. NaHCO3 (50 ml) and dried over MgSO4 (25 g) and silica gel (25 g). MgSO4 and silica gel were removed by filtration and washed with CHCl3. Evaporation of solvent in the filtrate in vacuo gave oily residue, which was crystallized from n-hexane (500 ml). The crystal was collected by filtration and dried in vacuo at 40° C., to give 5-acetyl-1-isopropyl-2(1H)-pyridone (32.35 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
38.2 g
Type
reactant
Reaction Step Four
Quantity
1.56 g
Type
catalyst
Reaction Step Four
Quantity
6.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.